4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with a complex structure. This compound finds application across various fields such as chemistry, biology, and medicine due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. It starts with the preparation of intermediate molecules which are then combined under specific conditions to form the final compound.
Industrial Production Methods: On an industrial scale, the production methods are optimized for high yield and purity. This often involves the use of advanced catalytic processes and controlled environments to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions under the influence of strong oxidizing agents.
Reduction: Reduction reactions are feasible with appropriate reducing agents, resulting in the alteration of its functional groups.
Substitution: It is also reactive in substitution reactions, where one group can be replaced by another under suitable conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and other reactants like alkyl halides in substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products: The major products from these reactions depend on the type of reaction and conditions applied. For example, oxidation may yield oxidized derivatives, while substitution might result in structurally modified analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a reagent and intermediate in various organic synthesis processes. Its unique structure allows it to be used in the creation of more complex molecules.
Biology: It finds applications in biological studies, particularly in the exploration of biochemical pathways and interactions at the molecular level.
Medicine: In medicine, it is explored for its potential therapeutic properties. It can be part of drug discovery and development processes, where its effects on biological targets are studied.
Industry: Industrially, it can be used in the manufacture of specialized materials and chemicals due to its specific chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. It binds to these targets and influences various biochemical pathways. The precise mechanisms depend on the biological context and the nature of the target molecules involved.
Comparison with Similar Compounds
When compared to other similar compounds, 4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of functional groups and structural attributes. Similar compounds might include analogs with slight variations in their substituent groups or overall structure, but each would have distinct reactivity and applications.
Similar compounds include:
4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid ethyl ester
4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid methyl ester
The unique features of the original compound contribute to its specific usefulness and application scope, making it a significant compound in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 4-[[4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carbonyl]amino]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N5O4/c1-21(2,3)32-20(31)28-9-7-12(8-10-28)25-19(30)17-15(11-24-27-17)26-18(29)16-13(22)5-4-6-14(16)23/h4-6,11-12H,7-10H2,1-3H3,(H,24,27)(H,25,30)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSOVQYHIDHKDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.